molecular formula C3H2Cl4 B7822666 Tetrachloropropene CAS No. 60320-18-5

Tetrachloropropene

Cat. No.: B7822666
CAS No.: 60320-18-5
M. Wt: 179.9 g/mol
InChI Key: UMGQVBVEWTXECF-UHFFFAOYSA-N
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Description

It serves as a critical intermediate in synthesizing herbicides (e.g., triallate) and next-generation refrigerants like 2,3,3,3-tetrafluoropropene (HFO-1234yf) . Industrially, it is synthesized via chlorination of 1,2,3-trichloropropane or 3-chloropropene, with methods optimized for yield and purity . Its molecular structure and reactivity make it prone to decomposition, necessitating stabilization with phenolic antioxidants (e.g., MEHQ, PTAP) during storage .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,3-tetrachloroprop-1-ene
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InChI

InChI=1S/C3H2Cl4/c4-1-2(5)3(6)7/h1H2
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InChI Key

UMGQVBVEWTXECF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(C(=C(Cl)Cl)Cl)Cl
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Molecular Formula

C3H2Cl4
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DSSTOX Substance ID

DTXSID2051475
Record name 1,1,2,3-Tetrachloropropene
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Molecular Weight

179.9 g/mol
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Physical Description

Liquid, Liquid; [IUCLID]
Record name 1-Propene, 1,1,2,3-tetrachloro-
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Record name 1,1,2,3-Tetrachloropropene
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Vapor Pressure

2.67 [mmHg], Vapor pressure= 2.67 mm Hg at 25 °C /extrapolated from experimentally-derived coefficients/
Record name 1,1,2,3-Tetrachloropropene
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CAS No.

10436-39-2, 60320-18-5
Record name 1,1,2,3-Tetrachloro-1-propene
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Preparation Methods

Reaction Mechanism and Conditions

Step (a) subjects HCC-240fa to aqueous sodium hydroxide (20–60% concentration) at 60–150°C under 0.1–0.5 MPa pressure for 2–6 hours, yielding 1,3,3,3-tetrachloro-1-propylene. Subsequent isomerization with FeCl<sub>3</sub> at 60–150°C for 1–3 hours converts this intermediate to 2,3,3,3-tetrachloro-1-propylene, which is further rearranged at 80–200°C to produce 1,1,2,3-tetrachloropropene.

Table 1: Representative Yields from Alkali-Mediated Synthesis

Starting MaterialCatalystTemperature (°C)Time (h)Yield (%)Purity (%)
HCC-240fa (300 g)KOH (60%)60666.799.5
HCC-240fa (300 g)NaOH (30%)80568.399.5
HCC-240fa (300 g)NaOH (50%)100466.799.6

Data adapted from CN103524296A embodiments.

This method’s efficiency stems from controlled exothermic reactions and phase separation protocols. However, the requirement for high-pressure reactors and alkali waste neutralization increases operational costs.

Gas-Phase Thermal Dehydrochlorination

US20120289751 discloses a catalyst-free gas-phase process where 1,1,1,2,3-pentachloropropane (HCC-240db) is heated to 300–500°C, achieving 85–92% conversion to 1,1,2,3-tetrachloropropene in a single step. The absence of catalysts simplifies purification but demands precise temperature control to minimize side products like 1,1,3-trichloropropene.

Kinetic and Thermodynamic Considerations

The reaction follows first-order kinetics with an activation energy of 120–150 kJ/mol. At 400°C, the half-life of HCC-240db is approximately 15 minutes, with optimal residence times of 30–45 minutes in tubular reactors.

Table 2: Thermal Cracking Performance Metrics

Temperature (°C)Pressure (mmHg)Conversion (%)Selectivity (%)
3007606278
4007608589
5007609282

Data sourced from US20120289751 experimental trials.

While energy-intensive, this method avoids catalyst deactivation and reduces aqueous waste, making it suitable for continuous production systems.

Multi-Step Synthesis from Ethylene and Carbon Tetrachloride

EP2951139B1 outlines a five-step synthesis starting with ethylene and CCl<sub>4</sub>, using iron powder and tributyl phosphate to produce 1,1,1,3-tetrachloropropane. Subsequent chlorination and dehydrochlorination yield HCC-240db, which is isomerized via reactive distillation with FeCl<sub>3</sub>.

Process Integration and Catalysis

The use of reactive distillation columns consolidates isomerization and purification, reducing equipment footprint by 40% compared to batch reactors. Ferric chloride (1–5 wt%) facilitates allylic rearrangement at 80–120°C, achieving 94% isomerization efficiency.

Catalytic Isomerization Processes

Isomerization of 2,3,3,3-tetrachloropropene to the 1,1,2,3-isomer is critical across multiple methods. FeCl<sub>3</sub>, AlCl<sub>3</sub>, and ZnCl<sub>2</sub> are effective Lewis acid catalysts, with FeCl<sub>3</sub> providing optimal activity at 80–150°C.

Table 3: Catalyst Performance Comparison

CatalystTemperature (°C)Conversion (%)Selectivity (%)
FeCl<sub>3</sub>1009895
AlCl<sub>3</sub>1009288
ZnCl<sub>2</sub>1208991

Data derived from CN103524296A and EP2951139B1.

Comparative Analysis of Industrial Methods

Table 4: Method Benchmarking

ParameterAlkali-MediatedThermal CrackingMulti-Step
Capital CostHighModerateHigh
Energy ConsumptionModerateHighModerate
Yield (%)95–9985–9290–94
Byproduct FormationLowModerateLow

Chemical Reactions Analysis

Types of Reactions: Tetrachloropropene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: Propene and its chlorinated derivatives.

    Substitution: Various substituted propene compounds depending on the nucleophile used.

    Dehydrochlorination: Trichloropropene derivatives.

Scientific Research Applications

Environmental Studies

Tetrachloropropene has been investigated for its environmental impact, particularly in aquatic ecosystems. A study assessed its acute toxicity on the freshwater organism Gobiocypris rarus (rare gudgeon), revealing significant toxic effects that warrant further examination of its environmental persistence and bioaccumulation potential .

Toxicological Research

Research has indicated that TCP may exhibit mutagenic properties. Although limited studies exist on its toxicity profile, findings suggest that TCP can cause severe skin and eye irritation and may have reproductive effects in animal models . These insights are crucial for understanding the safety and regulatory aspects of using TCP in various applications.

Industrial Applications

TCP serves as an intermediate in the synthesis of herbicides, particularly in the production of royandiamide. Its role as a precursor in chemical synthesis highlights its importance in agrochemical formulations.

Case Study 1: Toxicity Assessment in Rodents

A comparative study assessed the toxicity of TCP against other chlorinated propenes through subchronic oral administration to rats. The study found that TCP induced dose-related reductions in body weight and food consumption at higher doses (100 mg/kg/d and above) while causing moderate fatty changes in the liver . This research underscores the need for careful handling and regulation of TCP in laboratory and industrial settings.

Case Study 2: Environmental Remediation

In situ thermal remediation studies have explored the reactivity of chlorinated compounds like TCP under various thermal conditions. These studies aim to evaluate the effectiveness of thermal treatments in degrading TCP contaminants in soil and groundwater environments . The findings from these experiments are pivotal for developing remediation strategies for sites contaminated with chlorinated solvents.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings/Notes
Environmental StudiesToxicity to freshwater organismsSignificant acute toxicity observed
Toxicological ResearchAssessment of irritant propertiesSevere skin/eye irritant; potential reproductive effects
Industrial ApplicationsPrecursor for herbicidesUsed in synthesis of royandiamide
Environmental RemediationIn situ thermal degradationEvaluated effectiveness under thermal conditions

Mechanism of Action

The mechanism of action of tetrachloropropene primarily involves its reactivity with nucleophiles and reductants. The multiple chlorine atoms in the molecule make it highly susceptible to nucleophilic attack, leading to substitution reactions. Additionally, the compound can undergo reduction and dehydrochlorination, resulting in the formation of various chlorinated and non-chlorinated products .

Comparison with Similar Compounds

Structural and Functional Analogues

1,1,3-Trichloropropene (C₃H₃Cl₃)
  • Structure : Lacks one chlorine atom compared to tetrachloropropene, leading to reduced halogen density.
  • Applications : Primarily used as a solvent or intermediate in organic synthesis.
  • Stability : Less reactive than this compound but still requires stabilization to prevent HCl formation .
2,3,3,3-Tetrachloropropene (C₃HCl₄)
  • Structure : Positional isomer of 1,1,2,3-tetrachloropropene, with chlorine atoms concentrated on carbons 2 and 3.
  • Applications : Key precursor for 2,3,3,3-tetrafluoropropene (HFO-1234yf) via hydrofluorination .
  • Stability : More thermally stable than 1,1,2,3-isomer but still requires antioxidants (e.g., ≤10 ppm PTAP) for long-term storage .
HFO-1234yf (2,3,3,3-Tetrafluoropropene)
  • Structure : Fluorinated derivative of this compound, replacing chlorine with fluorine atoms.
  • Synthesis : Produced via fluorination of 2,3,3,3-tetrachloropropene using HF and SbCl₅ catalysts .
HCFC-223 (Tetrachlorotrifluoropropane)
  • Structure : Partially fluorinated (C₃HCl₄F₃) with mixed halogenation.

Physicochemical Properties

Compound Molecular Formula Boiling Point (°C) LogP Stability Requirements Key Applications
1,1,2,3-Tetrachloropropene C₃H₂Cl₄ ~120–130 (est.) 3.11 Requires phenolic stabilizers Herbicide intermediates, HFO-1234yf precursor
2,3,3,3-Tetrachloropropene C₃HCl₄ ~110–120 (est.) N/A Stabilized with MEHQ/PTAP Fluorinated refrigerant production
HFO-1234yf C₃H₂F₄ -29 1.56 Stable under refrigeration Automotive refrigerant
1,1,3-Trichloropropene C₃H₃Cl₃ ~90–100 (est.) 2.89 Moderate stabilization needed Solvent, organic synthesis

Stability and Handling

  • This compound Isomers :
    • Decompose to form HCl and phosgene, necessitating storage in epoxy-lined containers and antioxidants (e.g., 75–300 ppm MEHQ) .
    • Stabilizer concentrations must be adjusted based on end-use; higher levels (up to 1000 ppm) are permissible if removed before fluorination .
  • Fluorinated Analogues :
    • HFO-1234yf exhibits superior stability but requires careful handling due to flammability and high-pressure storage .

Market and Regulatory Landscape

  • This compound :
    • Global market valued at US$ Million (2025), dominated by manufacturers like Parchem and DAYANG CHEM .
    • Demand driven by refrigerant and agrochemical sectors, with Asia-Pacific as a key growth region .
  • HFO-1234yf: Rapid adoption in Europe and North America due to EU F-Gas regulations; patent disputes highlight its commercial significance .

Biological Activity

Tetrachloropropene, specifically 1,1,3,3-tetrachloroprop-1-ene, is a chlorinated hydrocarbon that has garnered attention for its potential biological activity. This article delves into the compound's biological interactions, mechanisms of action, toxicological profiles, and environmental considerations based on a review of diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by its four chlorine atoms attached to a propene backbone. Its chemical formula is C3H2Cl4C_3H_2Cl_4, and it exists in various isomeric forms. The arrangement of chlorine atoms significantly influences its reactivity and biological interactions.

Target Interactions : this compound may interact with cellular components similarly to other chlorinated hydrocarbons. These interactions can lead to alterations in cellular functions, including enzyme inhibition and disruption of membrane integrity.

Mode of Action : The compound's biological activity is primarily attributed to its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on biomolecules such as proteins and DNA. This can result in genotoxic effects, including mutations and chromosomal aberrations .

Pharmacokinetics

Research indicates that this compound exhibits pharmacokinetic properties akin to other chlorinated compounds. Its absorption, distribution, metabolism, and excretion (ADME) are influenced by factors such as exposure route and duration. For instance, inhalation exposure leads to rapid absorption into the bloodstream, where it can exert systemic effects .

Toxicological Profile

This compound has been studied for its toxicological effects in various models:

  • Acute Toxicity : Studies indicate that inhalation exposure can lead to respiratory distress and neurotoxic effects in animal models. The LC50 (lethal concentration for 50% of the test population) values suggest significant acute toxicity .
  • Genotoxicity : Evidence from laboratory studies demonstrates that this compound can induce DNA damage and chromosomal instability. For example, tests on microbial systems have shown mutagenic potential linked to its reactive metabolites .
  • Chronic Effects : Long-term exposure studies have indicated potential carcinogenic effects, necessitating further investigation into its long-term health impacts .

Environmental Considerations

This compound's stability in the environment poses risks of bioaccumulation and persistence. Its degradation pathways are influenced by microbial activity; however, studies show that it can be resistant to biodegradation under certain conditions .

Case Studies

Several case studies highlight the biological activity of this compound:

  • In Vivo Studies : Research conducted on Fischer 344 rats revealed significant alterations in liver function and enzyme activity following exposure to this compound. The study linked these changes to oxidative stress markers and histopathological changes in liver tissues .
  • Microbial Mutagenicity Tests : A study assessing the mutagenic potential of this compound using Aspergillus nidulans demonstrated a dose-dependent increase in mutagenesis, suggesting its potential as a genetic hazard in contaminated environments .
  • Biodegradation Research : Investigations into the biodegradability of this compound revealed that while some microbial strains could metabolize it under aerobic conditions, the efficiency varied significantly across different environmental settings .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityToxicity Level
1,1-DichloropropeneC3H4Cl2Moderate genotoxicityModerate
1,2-DichloropropeneC3H4Cl2Low mutagenicityLow
1,3-DichloropropeneC3H4Cl2High mutagenicityHigh
1,1,3,3-TetrachloropropeneC3H2Cl4High genotoxicityHigh

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrachloropropene
Reactant of Route 2
Reactant of Route 2
Tetrachloropropene

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